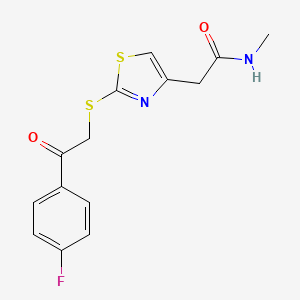

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide

Description

2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is a thiazole-based compound featuring a 4-fluorophenyl group, a thioether linkage, and an N-methylacetamide moiety.

- S-Alkylation: Reaction of α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) with thiol-containing heterocycles like 1,2,4-triazoles or thiazoles under basic conditions .

- Characterization: Confirmation via IR (C=O at ~1660–1680 cm⁻¹, absence of S-H bands), NMR (distinct aromatic and methyl proton signals), and MS spectra, as seen in related compounds .

Properties

IUPAC Name |

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2S2/c1-16-13(19)6-11-7-20-14(17-11)21-8-12(18)9-2-4-10(15)5-3-9/h2-5,7H,6,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDYJTCNVNOWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted benzaldehyde with thiourea in the presence of a catalyst such as iodine.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thiazole derivative with a suitable thiol compound under basic conditions.

Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the N-methylacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., pyrimidinone derivatives in ).

Thermal Stability: Melting points for triazole-thiones (278–300°C) and quinazolinone derivatives (~269°C) suggest high thermal stability, likely due to rigid aromatic systems. The target compound’s melting point is expected to align with these ranges.

Tautomerism :

- Thione-thiol tautomerism, observed in triazole derivatives , is absent in the target compound due to its thiazole core, which favors a fixed thioether configuration.

Analytical and Spectroscopic Comparisons

- IR Spectroscopy :

- NMR Spectroscopy: The 4-fluorophenyl group would produce distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.2–8.0 ppm) and ¹⁹F-NMR shifts, similar to fluorinated pyrimidinones .

- Mass Spectrometry: Expected molecular ion peaks (e.g., m/z ~308 for the target compound) would resemble HRMS data for pyrimidinone derivatives (e.g., 383.0814 for 2b ).

Biological Activity

The compound 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide is a thiazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure consisting of:

- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.

- N-methylacetamide moiety : Imparts specific pharmacological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reacting a substituted benzaldehyde with thiourea in the presence of a catalyst.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution using a fluorinated reagent.

- Formation of the Thioether Linkage : Reaction with a suitable thiol compound.

- Acetylation and Methylation : Final modifications to introduce the N-methylacetamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that thiazole derivatives possess significant antimicrobial activity. The presence of the fluorophenyl group may enhance this effect, making it a candidate for further investigation in treating infections.

Anticancer Activity

Compounds with similar structures have been reported to inhibit cancer cell proliferation. The mechanism may involve targeting specific enzymes or pathways associated with tumor growth. In vitro studies suggest potential efficacy against various cancer cell lines .

The mechanism of action involves interaction with molecular targets such as:

- Enzymes : Inhibition by binding to active sites.

- Receptors : Modulation of receptor activity influencing cellular responses.

This multifaceted approach suggests potential therapeutic applications in various diseases, including cancer and infections.

Research Findings

Several studies highlight the biological activity of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Showed inhibitory effects on cancer cell lines, suggesting anticancer potential. |

| Study C | Investigated the compound's interaction with specific enzymes, revealing insights into its mechanism of action. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, showing a minimum inhibitory concentration (MIC) indicating effective antibacterial properties.

- Cancer Cell Proliferation : In vitro assays demonstrated that the compound reduced cell viability in several cancer types, warranting further exploration in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.